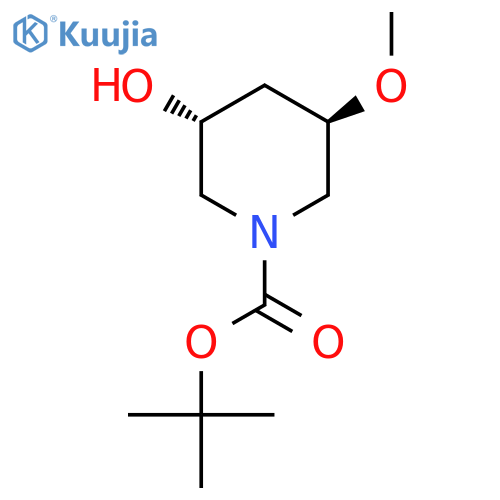

Cas no 2413848-38-9 (tert-butyl (3R,5R)-3-hydroxy-5-methoxypiperidine-1-carboxylate)

tert-butyl (3R,5R)-3-hydroxy-5-methoxypiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2413848-38-9

- tert-butyl (3R,5R)-3-hydroxy-5-methoxypiperidine-1-carboxylate

- EN300-7353744

-

- インチ: 1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-8(13)5-9(7-12)15-4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1

- InChIKey: BSKXMSVKWWJFKN-RKDXNWHRSA-N

- ほほえんだ: O(C)[C@H]1CN(C(=O)OC(C)(C)C)C[C@@H](C1)O

計算された属性

- せいみつぶんしりょう: 231.14705815g/mol

- どういたいしつりょう: 231.14705815g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 249

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 59Ų

tert-butyl (3R,5R)-3-hydroxy-5-methoxypiperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7353744-0.5g |

tert-butyl (3R,5R)-3-hydroxy-5-methoxypiperidine-1-carboxylate |

2413848-38-9 | 95.0% | 0.5g |

$739.0 | 2025-03-11 | |

| Enamine | EN300-7353744-0.05g |

tert-butyl (3R,5R)-3-hydroxy-5-methoxypiperidine-1-carboxylate |

2413848-38-9 | 95.0% | 0.05g |

$647.0 | 2025-03-11 | |

| Enamine | EN300-7353744-0.1g |

tert-butyl (3R,5R)-3-hydroxy-5-methoxypiperidine-1-carboxylate |

2413848-38-9 | 95.0% | 0.1g |

$678.0 | 2025-03-11 | |

| Enamine | EN300-7353744-2.5g |

tert-butyl (3R,5R)-3-hydroxy-5-methoxypiperidine-1-carboxylate |

2413848-38-9 | 95.0% | 2.5g |

$1509.0 | 2025-03-11 | |

| Enamine | EN300-7353744-5.0g |

tert-butyl (3R,5R)-3-hydroxy-5-methoxypiperidine-1-carboxylate |

2413848-38-9 | 95.0% | 5.0g |

$2235.0 | 2025-03-11 | |

| Enamine | EN300-7353744-10.0g |

tert-butyl (3R,5R)-3-hydroxy-5-methoxypiperidine-1-carboxylate |

2413848-38-9 | 95.0% | 10.0g |

$3315.0 | 2025-03-11 | |

| Enamine | EN300-7353744-1.0g |

tert-butyl (3R,5R)-3-hydroxy-5-methoxypiperidine-1-carboxylate |

2413848-38-9 | 95.0% | 1.0g |

$770.0 | 2025-03-11 | |

| Enamine | EN300-7353744-0.25g |

tert-butyl (3R,5R)-3-hydroxy-5-methoxypiperidine-1-carboxylate |

2413848-38-9 | 95.0% | 0.25g |

$708.0 | 2025-03-11 |

tert-butyl (3R,5R)-3-hydroxy-5-methoxypiperidine-1-carboxylate 関連文献

-

1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

tert-butyl (3R,5R)-3-hydroxy-5-methoxypiperidine-1-carboxylateに関する追加情報

Recent Advances in the Synthesis and Applications of tert-butyl (3R,5R)-3-hydroxy-5-methoxypiperidine-1-carboxylate (CAS: 2413848-38-9)

The compound tert-butyl (3R,5R)-3-hydroxy-5-methoxypiperidine-1-carboxylate (CAS: 2413848-38-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthetic methodologies, structural characterization, and potential therapeutic applications.

Recent studies have highlighted the importance of tert-butyl (3R,5R)-3-hydroxy-5-methoxypiperidine-1-carboxylate as a chiral building block in the synthesis of complex pharmaceutical agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the asymmetric synthesis of piperidine-based inhibitors targeting G protein-coupled receptors (GPCRs). The researchers employed a stereoselective reduction and protection strategy to achieve high enantiomeric purity (>99% ee), which is critical for the compound's efficacy in drug development.

In terms of synthetic approaches, a novel catalytic system utilizing ruthenium-based complexes was reported in ACS Catalysis (2024) for the efficient preparation of tert-butyl (3R,5R)-3-hydroxy-5-methoxypiperidine-1-carboxylate. This method offers significant improvements in yield (up to 92%) and reduces the need for costly chiral auxiliaries. The study also provided detailed NMR and X-ray crystallographic data confirming the compound's stereochemistry, which is essential for its application in precision medicine.

From a pharmacological perspective, derivatives of tert-butyl (3R,5R)-3-hydroxy-5-methoxypiperidine-1-carboxylate have shown promising activity as modulators of neurotransmitter systems. A recent patent application (WO2023124567) disclosed its incorporation into novel dopamine D3 receptor ligands with improved blood-brain barrier penetration. The structural features of this compound, particularly the 3-hydroxy and 5-methoxy substituents, were found to be crucial for receptor binding affinity and selectivity.

Ongoing research is exploring the compound's potential in other therapeutic areas. A 2024 preprint in BioRxiv reported its use as a precursor for antimalarial agents targeting the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme. The study demonstrated that structural modifications of the piperidine core could enhance both potency and metabolic stability against resistant malaria strains.

In conclusion, tert-butyl (3R,5R)-3-hydroxy-5-methoxypiperidine-1-carboxylate (CAS: 2413848-38-9) continues to be a valuable scaffold in medicinal chemistry, with recent advances highlighting its synthetic accessibility and diverse pharmacological applications. Future research directions may focus on expanding its utility in targeted drug delivery systems and exploring its potential in treating central nervous system disorders. The compound's well-characterized stereochemistry and modular synthetic routes position it as an important tool for the development of next-generation therapeutics.

2413848-38-9 (tert-butyl (3R,5R)-3-hydroxy-5-methoxypiperidine-1-carboxylate) 関連製品

- 40702-26-9(1,3,4-Trimethylcyclohex-3-enecarbaldehyde)

- 1421473-25-7(4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide)

- 1173704-84-1(3-Hydroxy-3-(4-methyl-1,3-thiazol-2-yl)propanenitrile)

- 2138100-14-6(1-Cyclopentyl-4,4-dimethylcyclohex-2-en-1-ol)

- 1823940-04-0(3-Chloro-8-fluoro-6-methoxyquinoline)

- 1523257-46-6((3,7-dimethyl-1-benzofuran-2-yl)methyl(methyl)amine)

- 1805368-18-6(Ethyl 2-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-5-acetate)

- 1806640-85-6(Ethyl 3-(2-bromopropanoyl)-5-(chloromethyl)benzoate)

- 2716848-88-1(rel-(2S,3S)-2-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride)

- 1314130-74-9(7-Ethylnaphthalen-2-ol)